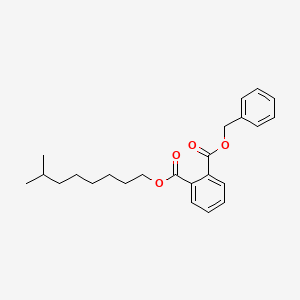

Benzyl (7-methyloctyl) phthalate

Übersicht

Beschreibung

Benzyl (7-methyloctyl) phthalate is a useful research compound. Its molecular formula is C24H30O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Benzyl Isononyl Phthalate, also known as “1,2-Benzenedicarboxylic acid, 1-isononyl 2-(phenylmethyl) ester” or “Benzyl (7-methyloctyl) phthalate”, is a type of phthalate, a group of chemicals widely used in industrial manufacturing . Phthalates are known to interact with nuclear receptors in various neural structures involved in controlling brain functions . These receptors are crucial for the neurodevelopmental process .

Mode of Action

Benzyl Isononyl Phthalate interacts with its targets, causing dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . This interaction leads to changes at the intracellular level, affecting the onset of neurological disorders .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, it has been associated with the induction and promotion of inflammation, oxidative stress, and apoptosis . It also interferes with the nuclear factor erythroid 2–related factor 2 (Nrf2), nuclear factor-κB (NF-κB), and phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathways .

Pharmacokinetics

It is known that phthalates can be detected in urine, indicating that they are absorbed and metabolized in the body .

Result of Action

The molecular and cellular effects of Benzyl Isononyl Phthalate’s action are significant. It can induce neurological disorders, disrupt endocrine systems, and affect reproductive health . It can also alter the development and function of hormone-dependent structures within the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzyl Isononyl Phthalate. For instance, temperature can significantly affect the airborne concentration of phthalates . Furthermore, the compound’s physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings .

Biochemische Analyse

Biochemical Properties

It is known that phthalates, the class of compounds to which Benzyl Isononyl Phthalate belongs, can interact with various enzymes and proteins

Cellular Effects

Phthalates have been shown to disrupt endocrine function and cause reproductive and developmental toxicities

Molecular Mechanism

Phthalates are known to act as endocrine disruptors

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Benzyl Isononyl Phthalate in laboratory settings. Exposure to some phthalates has been shown to vary over time

Dosage Effects in Animal Models

A study on butyl benzyl phthalate, a related compound, showed dose-dependent effects on cognitive function in mice

Metabolic Pathways

Phthalates are known to be metabolized in the body, with phthalic acid being a common intermediate product

Biologische Aktivität

Benzyl (7-methyloctyl) phthalate (B7MP) is a member of the phthalate family, which are commonly used as plasticizers in various industrial applications. This article explores the biological activity of B7MP, focusing on its potential health effects, mechanisms of action, and relevant research findings.

- Chemical Formula: C24H30O4

- Molecular Weight: 390.49 g/mol

- CAS Number: 57347326

Phthalates, including B7MP, are known to exhibit endocrine-disrupting properties. They can interfere with hormone synthesis and function, particularly affecting glucocorticoid biosynthesis pathways. Molecular docking studies have shown that phthalates can bind to enzymes involved in the glucocorticoid pathway, such as CYP11A1 and CYP21A2, potentially leading to altered hormonal activity and metabolic dysfunctions .

Endocrine Disruption

Research indicates that B7MP may disrupt endocrine functions by mimicking or blocking hormones. A study highlighted the ability of various phthalates to inhibit key enzymes in steroidogenesis, which could lead to reproductive and developmental toxicity .

Reproductive Health

Phthalates have been linked to adverse reproductive outcomes in animal studies. Specifically, exposure to certain phthalates has been associated with developmental issues in male offspring, including reproductive tract malformations and reduced fertility . The "rat phthalate syndrome" is a notable model that illustrates the developmental effects of low-dose phthalate exposure on male reproductive systems .

Organ Toxicity

Repeated dose toxicity studies have shown that the liver and kidneys are common targets for phthalate-induced damage. In particular, phthalates can cause hepatomegaly (enlarged liver) and renal dysfunction in laboratory animals .

Urinary Biomonitoring

A significant body of research has focused on assessing human exposure to phthalates through urinary metabolites. For instance, studies have demonstrated that children often exhibit higher urinary concentrations of phthalate metabolites, suggesting increased exposure risks from environmental sources such as plastic products .

Epidemiological Studies

Epidemiological studies have linked phthalate exposure to various health issues. A study conducted in California found that a substantial percentage of children had urinary levels of dibutyl phthalate (DBP) exceeding reproductive health benchmarks . Similarly, cumulative risk assessments in China indicated elevated exposure levels among preschool children due to dietary sources and plastic packaging .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Plastic Manufacturing

- Plasticizers : B(7-MOP) is primarily employed as a plasticizer in polyvinyl chloride (PVC) formulations. It improves the flexibility and workability of PVC products, which are prevalent in construction materials, flooring, and automotive components .

- Coatings and Sealants : The compound is also used in coatings and sealants for its ability to enhance adhesion and flexibility. This application is particularly relevant in the automotive industry, where durable coatings are essential .

Medical Devices

- Medical Applications : B(7-MOP) has potential applications in medical devices due to its compatibility with various polymers used in medical tubing and containers. However, regulatory scrutiny regarding phthalates necessitates careful consideration of its use in this sector .

Consumer Products

- Cosmetics and Personal Care : Phthalates like B(7-MOP) are often found in cosmetics and personal care products, where they serve as solvents and stabilizers. This application raises concerns about human exposure due to potential health risks associated with phthalates .

Environmental Impact and Regulatory Considerations

Phthalates, including B(7-MOP), have been scrutinized for their environmental impact and potential health risks, particularly as endocrine disruptors. Regulatory bodies have implemented restrictions on certain phthalates in consumer products, prompting manufacturers to seek safer alternatives or reformulate products .

Automotive Industry

A study conducted on the use of B(7-MOP) in automotive coatings demonstrated that its inclusion significantly improved the elasticity and durability of the coating under varying environmental conditions. This enhancement led to better performance metrics compared to traditional formulations without B(7-MOP) .

Medical Device Research

Research evaluating the leaching properties of B(7-MOP) from medical devices indicated that while it provides beneficial properties to PVC, there are concerns regarding its migration into biological environments. This has spurred investigations into alternative plasticizers that maintain performance while reducing health risks .

Data Table: Applications of Benzyl (7-methyloctyl) Phthalate

| Application Area | Specific Use Case | Benefits | Regulatory Concerns |

|---|---|---|---|

| Plastic Manufacturing | PVC Products | Enhances flexibility | Restricted use in some regions |

| Automotive | Coatings and Sealants | Improved durability | Environmental impact considerations |

| Medical Devices | Tubing and Containers | Compatibility with polymers | Health risks associated with phthalates |

| Consumer Products | Cosmetics | Acts as solvent/stabilizer | Potential endocrine disruption |

Eigenschaften

IUPAC Name |

2-O-benzyl 1-O-(7-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-19(2)12-6-3-4-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20-13-7-5-8-14-20/h5,7-10,13-16,19H,3-4,6,11-12,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTZLYGDXPHVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721439 | |

| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126198-74-1 | |

| Record name | Benzyl 7-methyloctyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl Isononyl Phthalate (mixture of branched chain isomers) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.